An In-depth Technical Guide to 2-(2,6-Diethylphenyl)acetic Acid for Advanced Research
An In-depth Technical Guide to 2-(2,6-Diethylphenyl)acetic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(2,6-Diethylphenyl)acetic acid (CAS 100256-33-5), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Given the limited availability of experimental data for this specific compound, this document integrates known information with predicted values and data from structurally similar analogs to offer a robust resource for researchers.
Introduction and Significance
2-(2,6-Diethylphenyl)acetic acid belongs to the class of 2-arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The steric hindrance provided by the two ethyl groups at the ortho positions of the phenyl ring influences the molecule's conformation and, consequently, its chemical reactivity and biological activity. Understanding these properties is crucial for its application in the synthesis of novel compounds and for exploring its potential as a lead structure in drug discovery programs.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 2-(2,6-Diethylphenyl)acetic acid is presented below. For comparative purposes, data for the closely related 2-(2,6-dimethylphenyl)acetic acid is also included.
| Property | 2-(2,6-Diethylphenyl)acetic acid | 2-(2,6-Dimethylphenyl)acetic acid (Analog) | Source |
| CAS Number | 100256-33-5 | 938-50-1 | [1] |
| Molecular Formula | C12H16O2 | C10H12O2 | [2] |
| Molecular Weight | 192.25 g/mol | 164.20 g/mol | [2] |
| Appearance | Predicted: Solid | White to Yellow Solid | [3] |
| Melting Point | Not available | 130 °C | [4] |
| Boiling Point | Not available | 297.8 ± 9.0 °C (Predicted) | [4] |
| pKa | Not available | 4.31 ± 0.10 (Predicted) | [4] |
| Solubility | Predicted: Soluble in organic solvents such as chloroform and THF/H2O mixtures. | Soluble in chloroform, organic solvents, THF/H2O mixtures. | [5] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR:
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Aromatic Protons (Ar-H): A multiplet in the range of 7.0-7.3 ppm.
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Methylene Protons (-CH2-COOH): A singlet around 3.6-3.8 ppm.
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Ethyl Protons (-CH2CH3): A quartet around 2.6-2.8 ppm for the methylene group and a triplet around 1.2-1.4 ppm for the methyl group.
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Carboxylic Acid Proton (-COOH): A broad singlet typically above 10 ppm, which is exchangeable with D2O.
-
-
¹³C NMR:
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Carbonyl Carbon (-COOH): In the range of 175-180 ppm.
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Aromatic Carbons: Multiple signals between 125-140 ppm.
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Methylene Carbon (-CH2-COOH): Around 40-45 ppm.
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Ethyl Carbons (-CH2CH3): The methylene carbon around 25 ppm and the methyl carbon around 15 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M+): A peak at m/z = 192.
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Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 147, and further fragmentation of the alkyl side chains.
Synthesis and Reactivity
General Synthesis Pathway
A general, multi-stage process for the synthesis of 2,6-dialkylphenylacetic acids has been described in the patent literature. This process can be adapted for the synthesis of 2-(2,6-Diethylphenyl)acetic acid.[6]
Caption: General synthetic route for 2,6-dialkylphenylacetic acids.
4.1.1. Step-by-Step Protocol (Adapted from General Method)
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Grignard Reagent Formation: React 2,6-diethylbromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form 2,6-diethylphenylmagnesium bromide.
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Formylation: Treat the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup to yield 2,6-diethylbenzaldehyde.
-
Reduction: Reduce the aldehyde to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride.
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Cyanation: Convert the benzyl alcohol to the benzyl cyanide. This is a two-step process involving activation of the alcohol (e.g., conversion to a benzyl halide with thionyl chloride) followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide).
-
Hydrolysis: Hydrolyze the benzyl cyanide to 2-(2,6-diethylphenyl)acetic acid under acidic or basic conditions.
Key Reactivity
The chemical reactivity of 2-(2,6-diethylphenyl)acetic acid is primarily dictated by the carboxylic acid functional group and the sterically hindered aromatic ring.
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Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols in the presence of an acid catalyst.
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Amide Formation: Reaction with amines, facilitated by coupling agents, will yield the corresponding amides.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,6-diethylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride.
-
Aromatic Substitution: The steric hindrance from the two ortho ethyl groups significantly deactivates the aromatic ring towards electrophilic substitution reactions.
Potential Applications in Drug Development
While specific applications of 2-(2,6-diethylphenyl)acetic acid are not extensively documented, its structural similarity to known NSAIDs suggests its potential as a scaffold for the development of new anti-inflammatory agents. The 2,6-disubstituted phenylacetic acid motif is a key pharmacophore in this class of drugs.
Caption: Role of 2-(2,6-diethylphenyl)acetic acid in drug discovery.
Safety and Handling
Based on available data for the compound and its analogs, 2-(2,6-diethylphenyl)acetic acid should be handled with care in a laboratory setting.[7]
-
Hazard Classifications:
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Acute toxicity (oral, dermal, inhalation)
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Skin irritation
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Eye irritation
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Specific target organ toxicity (single exposure)
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Conclusion
2-(2,6-Diethylphenyl)acetic acid is a valuable chemical intermediate with potential applications in the synthesis of novel compounds, particularly in the field of medicinal chemistry. While a complete experimental dataset for this compound is not yet available, this guide provides a comprehensive overview of its known and predicted properties based on current knowledge and data from closely related structures. Further research to fully characterize this compound would be beneficial for its broader application in research and development.
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BuyChemJapan. 2-(2,6-Dimethylphenyl)acetic acid 98%. [Link]
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NextSDS. 2-(2,6-diethylphenyl)acetic acid — Chemical Substance Information. [Link]
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PubChemLite. 2-(2,6-diethylphenyl)acetic acid (C12H16O2). [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]
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PubChem. 2-(2,6-Dimethylphenyl)acetic acid. [Link]
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
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International Journal of Research in Reptiles and Reptiles. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. [Link]
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Chemical Problems. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. [Link]
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ResearchGate. Novel 2,6-Disubstituted Phenylboronic Compounds - Synthesis, Crystal Structures, Solution Behavior and Reactivity. [Link]
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ResearchGate. Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. [Link]
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MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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JACS Au. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug. [Link]
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